molecular formula C20H17F3N4O B12244917 2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B12244917
M. Wt: 386.4 g/mol
InChI Key: USYYGGKAKOEAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, a piperidine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a ketone or an aldehyde, while reduction could yield an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to influence the compound’s lipophilicity and electronic properties, which can affect its binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-(Pyridin-2-yl)-1,8-naphthyridine: This compound lacks the trifluoromethyl and piperidine groups, making it less lipophilic and potentially less bioactive.

    2-(Trifluoromethyl)pyridine: This compound lacks the naphthyridine and piperidine groups, making it structurally simpler but potentially less versatile in terms of reactivity and applications.

Uniqueness

The uniqueness of 2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine lies in its combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the piperidine and naphthyridine rings provide additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C20H17F3N4O

Molecular Weight

386.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C20H17F3N4O/c21-20(22,23)17-15(4-2-9-24-17)19(28)27-11-7-13(8-12-27)16-6-5-14-3-1-10-25-18(14)26-16/h1-6,9-10,13H,7-8,11-12H2

InChI Key

USYYGGKAKOEAHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=C(N=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.